molecular formula C23H27F3N4O2 B2488023 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 922064-67-3

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2488023
CAS RN: 922064-67-3
M. Wt: 448.49
InChI Key: OBORKUYRPBWPRM-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit a complex structure, typically involving multiple functional groups such as dimethylamino, tetrahydroquinolin, and trifluoromethyl phenyl groups. While specific studies on this compound are scarce, related research on similar structures can provide insights into its potential properties and synthesis methods.

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions, including halogenated hydrocarbon amination and cyclocondensation processes. For instance, a related compound was synthesized through the reaction between a halogenated hydrocarbon and dimethylamine hydrochloride, confirmed by various analytical techniques including IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction, is crucial in confirming the geometry and configuration of such compounds. The dihedral angle between substituted quinolyl and phenyl groups, as well as the presence of weak hydrogen bonds, contributes to the three-dimensional structure of these molecules (Bai et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include coordination with transition metals, forming complexes that exhibit specific properties and potential applications in various fields. The structures of these complexes have been studied using techniques like IR and electronic absorption spectroscopies (V. I. Sokol et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can significantly impact their applications. For example, crystallographic analysis helps determine the solid-state structure, which is essential for understanding the compound's stability and reactivity (Junzo Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, pharmacological activities, and potential uses in synthesis, are determined by the compound's functional groups and molecular structure. For instance, studies on related compounds have explored their applications in synthesizing novel derivatives with potential antitumor activities (Yilin Fang et al., 2016).

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of derivatives similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in anticancer therapy. For instance, derivatives have been developed to target topoisomerase I, a crucial enzyme involved in DNA replication, exhibiting potent cytotoxic activity against cancer cells. The effectiveness of these compounds has been demonstrated in inhibiting tumor growth in vivo, offering a promising avenue for the development of new anticancer drugs (Ruchelman et al., 2004). Additionally, novel α-aminophosphonate derivatives incorporating a 2-oxoquinoline structure have been synthesized and shown to exhibit moderate to high levels of antitumor activities, potentially arresting cancer cells in specific phases and inducing apoptosis (Fang et al., 2016).

Neuropharmacological Applications

Compounds structurally related to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide have been investigated for their neuropharmacological applications. For example, derivatives have been studied for their role in modulating orexin receptors, which are involved in regulating sleep and wakefulness. The blockade of these receptors has been shown to promote sleep, indicating potential therapeutic applications for sleep disorders (Dugovic et al., 2009).

Synthetic Applications

The compound's framework has been utilized in synthetic chemistry to create novel structures with potential therapeutic applications. For instance, the synthesis of new isoquinoline derivatives through cyclopalladation and subsequent reactions highlights the compound's utility in organic synthesis, offering pathways to new molecules with varied biological activities (Barr et al., 1983).

Photophysical Applications

Derivatives of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide have been explored for their photophysical properties. These studies aim to develop fluorescent markers for biomedical applications, revealing the potential of such compounds in fluorescence-based diagnostic and therapeutic technologies (Galunov et al., 2003).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N4O2/c1-29(2)20(16-9-10-19-15(12-16)6-5-11-30(19)3)14-27-21(31)22(32)28-18-8-4-7-17(13-18)23(24,25)26/h4,7-10,12-13,20H,5-6,11,14H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBORKUYRPBWPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

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